

# An In-depth Technical Guide to 1,2-Dichloroethane-d4

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## Compound of Interest

Compound Name: 1,2-Dichloroethane-d4

Cat. No.: B128599

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **1,2-dichloroethane-d4** (CAS Number: 17060-07-0). This deuterated analog of 1,2-dichloroethane is a crucial compound in various scientific and research applications, particularly in analytical and synthetic chemistry.

## Chemical Structure and Properties

**1,2-Dichloroethane-d4**, also known as deuterated 1,2-dichloroethane or ethylene-d4 dichloride, is a stable isotopologue of 1,2-dichloroethane where all four hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen.<sup>[1]</sup> This isotopic substitution imparts distinct spectral characteristics, making it highly valuable in nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup> Its chemical formula is C<sub>2</sub>D<sub>4</sub>Cl<sub>2</sub>.<sup>[2]</sup>

Below is a diagram illustrating the chemical structure of **1,2-dichloroethane-d4**.

Chemical structure of **1,2-dichloroethane-d4**.

Table 1: Physical and Chemical Properties of **1,2-Dichloroethane-d4**

Property	Value
Molecular Formula	C <sub>2</sub> D <sub>4</sub> Cl <sub>2</sub>
Molecular Weight	102.98 g/mol
CAS Number	17060-07-0
Appearance	Colorless liquid[3]
Odor	Chloroform-like[3]
Melting Point	-35 °C (lit.)[4]
Boiling Point	83 °C (lit.)[4]
Density	1.307 g/mL at 25 °C (lit.)[4]
Refractive Index (n <sub>20/D</sub> )	1.443 (lit.)[4]
Isotopic Purity	99 atom % D
Solubility	Partially miscible with water.[4]

## Spectroscopic Data

The deuteration of 1,2-dichloroethane significantly alters its spectroscopic properties, which is the primary reason for its use in advanced analytical techniques.

Table 2: Spectroscopic Data for **1,2-Dichloroethane-d<sub>4</sub>**

Spectroscopic Technique	Data
<sup>1</sup> H NMR	Chemical Shift [ppm]: 3.72 (quintuplet); Coupling Constant [Hz]: <sup>1</sup> J(C,D) = 23.5[5]
<sup>13</sup> C NMR	Chemical Shift [ppm]: 43.6 (quintuplet)[5]
Mass Spectrometry	Mass Shift: M+4
Infrared (IR) Spectroscopy	Spectra available from various databases.[6]

## Synthesis

The synthesis of **1,2-dichloroethane-d4** has been reported through the addition of chlorine to ethylene-d4.<sup>[7]</sup> A general workflow for a plausible synthesis route is outlined below.



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Simplified synthesis workflow for **1,2-dichloroethane-d4**.

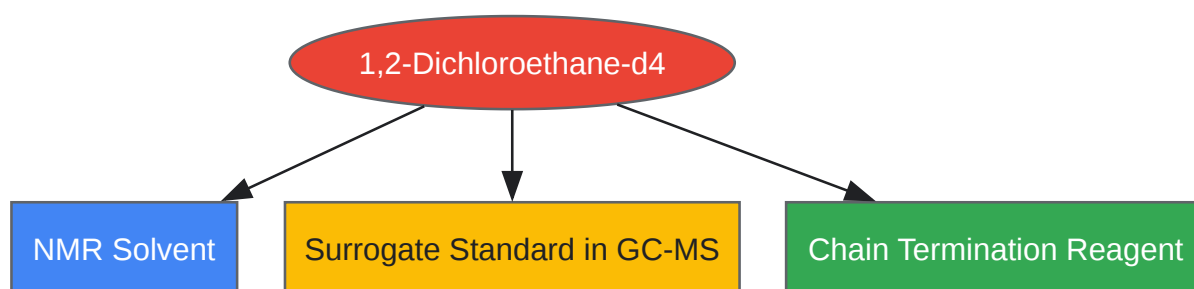
## Experimental Protocols

While detailed, step-by-step experimental protocols are often proprietary or specific to the conducting laboratory, the synthesis of **1,2-dichloroethane-d4** generally involves the direct chlorination of ethylene-d4. A representative, though generalized, protocol would be:

- **Reaction Setup:** A reaction vessel, typically made of glass and equipped with a gas inlet, a stirrer, and a cooling system, is charged with a suitable solvent (if any).
- **Introduction of Reactants:** Ethylene-d4 gas is bubbled through the solvent while chlorine gas is simultaneously introduced at a controlled rate. The reaction is often initiated by UV light or a suitable catalyst.
- **Reaction Conditions:** The reaction is typically carried out at a low temperature to control the exothermicity and prevent side reactions.
- **Workup and Purification:** Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted chlorine and HCl. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation to yield pure **1,2-dichloroethane-d4**.

## Applications in Research and Development

**1,2-Dichloroethane-d4** serves several critical roles in scientific research and drug development.



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#### Key applications of **1,2-dichloroethane-d4**.

- **NMR Solvent:** It is widely used as a solvent for NMR analysis.<sup>[4]</sup> Its deuterium atoms do not produce signals in the standard proton NMR spectrum, thus providing a clear window for observing the signals of the analyte.<sup>[8]</sup>
- **Surrogate Standard:** In environmental analysis, it is employed as a surrogate standard for the analysis of volatile organic compounds (VOCs) in water by gas chromatography-mass spectrometry (GC-MS).<sup>[4]</sup>
- **Synthetic Chemistry:** It acts as a chain termination reagent in the synthesis of poly(ethylene-d4 oxide).<sup>[4]</sup>

## Safety and Handling

**1,2-Dichloroethane-d4** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information for **1,2-Dichloroethane-d4**

Hazard Class	Hazard Statement
Flammable Liquids	H225: Highly flammable liquid and vapor.
Acute Toxicity (Oral)	H302: Harmful if swallowed.
Aspiration Hazard	H304: May be fatal if swallowed and enters airways.
Skin Corrosion/Irritation	H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation.
Acute Toxicity (Inhalation)	H331: Toxic if inhaled.
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation.
Carcinogenicity	H350: May cause cancer.

This data is based on the non-deuterated form and should be considered for the deuterated analog as well.

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## References

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